Synthesis of Vanadyl Acetylacetonate from Vanadium Pentoxide: An In-depth Technical Guide
Synthesis of Vanadyl Acetylacetonate from Vanadium Pentoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of vanadyl acetylacetonate (B107027) [VO(acac)₂] from vanadium pentoxide (V₂O₅). The document details the chemical principles, experimental protocols, and safety considerations for this common laboratory procedure. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
Vanadyl acetylacetonate is a blue-green coordination complex with the formula VO(C₅H₇O₂)₂.[1] It is a widely utilized catalyst and precursor in organic synthesis and materials science.[2] Notably, it serves as a catalyst for the epoxidation of allylic alcohols.[1] Furthermore, vanadyl acetylacetonate has garnered interest in biomedical research due to its insulin-mimetic properties.[1] The synthesis from vanadium pentoxide is a common and cost-effective method for producing this versatile compound.
The overall process involves the reduction of vanadium(V) in vanadium pentoxide to vanadium(IV) in the vanadyl sulfate (B86663) (VOSO₄) intermediate, followed by chelation with acetylacetone (B45752).
Chemical Principles
The synthesis of vanadyl acetylacetonate from vanadium pentoxide proceeds in two main steps.
Step 1: Reduction of Vanadium(V) to Vanadium(IV)
Vanadium pentoxide is first reduced in an acidic medium. Ethanol serves as the reducing agent, and sulfuric acid provides the necessary acidic environment. The vanadium(V) is reduced to the vanadyl ion (VO²⁺), which exists in solution as vanadyl sulfate.[3]
Balanced Chemical Equation: V₂O₅ + 2H₂SO₄ + C₂H₅OH → 2VOSO₄ + CH₃CHO + 3H₂O[3]
Step 2: Chelation with Acetylacetone
The vanadyl sulfate solution is then reacted with acetylacetone. In the presence of a base, such as sodium carbonate, acetylacetone is deprotonated to form the acetylacetonate anion (acac⁻). This anion then acts as a bidentate ligand, coordinating with the vanadyl ion to form the neutral complex, vanadyl acetylacetonate, which precipitates from the solution.[3]
Balanced Chemical Equation: VOSO₄ + 2C₅H₈O₂ + Na₂CO₃ → VO(C₅H₇O₂)₂ + Na₂SO₄ + H₂O + CO₂[3]
Experimental Protocol
This protocol is a synthesis of several reported procedures.[4][5] Researchers should adapt the procedure based on their specific laboratory conditions and scale.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Vanadium Pentoxide | V₂O₅ | 181.88 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |
| Ethanol | C₂H₅OH | 46.07 |
| Acetylacetone | C₅H₈O₂ | 100.12 |
| Sodium Carbonate | Na₂CO₃ | 105.99 |
| Distilled Water | H₂O | 18.02 |
Equipment:
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Hot plate
-
Watch glass
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Buchner funnel and filter flask
-
Filter paper
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Ice bath
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Spatula
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Glass stirring rod
Procedure:
-
Preparation of the Vanadyl Sulfate Solution:
-
In a 100 mL beaker, cautiously add 5 mL of concentrated sulfuric acid to 10 mL of distilled water while stirring. The reaction is exothermic.
-
To this acidic solution, add 12 mL of ethanol.
-
Carefully add 2.5 g of vanadium pentoxide to the solution.
-
Cover the beaker with a watch glass and heat the mixture on a hot plate with stirring for approximately 1 to 1.5 hours. The solution will change color from an initial orange/yellow to a dark blue-green, indicating the formation of vanadyl sulfate.[4]
-
Allow the solution to cool to room temperature.
-
Filter the solution through glass wool or filter paper to remove any unreacted vanadium pentoxide.
-
-
Synthesis of Vanadyl Acetylacetonate:
-
To the filtered vanadyl sulfate solution, add 6 mL of acetylacetone dropwise while stirring.
-
In a separate 250 mL beaker, dissolve 20 g of sodium carbonate in 150 mL of distilled water.
-
Slowly and carefully add the vanadyl sulfate/acetylacetone solution to the stirred sodium carbonate solution to neutralize the acid and precipitate the product. Carbon dioxide gas will be evolved.
-
Cool the resulting mixture in an ice bath for 15-30 minutes to ensure complete precipitation.
-
-
Isolation and Purification of the Product:
-
Collect the dark green solid product by vacuum filtration using a Buchner funnel.
-
Wash the product on the filter paper with two 15 mL portions of ice-cold distilled water to remove any soluble impurities.
-
Dry the product on the filter paper by drawing air through it for an extended period. Further drying can be achieved in a desiccator.
-
Yield:
The reported yield for similar procedures is approximately 71%.[6] The actual yield will vary depending on the specific conditions and techniques used.
Data Presentation
Table 1: Physical and Chemical Properties of Vanadyl Acetylacetonate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₅V | [1] |
| Molar Mass | 265.16 g/mol | [7] |
| Appearance | Blue-green crystalline solid | [2] |
| Melting Point | 256 - 259 °C | [8] |
| Solubility | Soluble in chloroform, dichloromethane, benzene, methanol, ethanol. Insoluble in water. | [1] |
Table 2: Safety Information for Key Chemicals
| Chemical | Hazard Statements | Precautionary Statements |
| Vanadium Pentoxide | Harmful if swallowed or if inhaled. Causes serious eye damage. May cause respiratory irritation. Suspected of causing genetic defects. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[9][10][11][12] |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. |
| Acetylacetone | Flammable liquid and vapor. Harmful if swallowed. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wash hands thoroughly after handling. |
| Vanadyl Acetylacetonate | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][13][14] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of vanadyl acetylacetonate.
References
- 1. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved Experimental Preparation of [VO(acac)2] To | Chegg.com [chegg.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. sdfine.com [sdfine.com]
- 10. IsoLab - Vanadium pentoxide [isolab.ess.washington.edu]
- 11. fishersci.com [fishersci.com]
- 12. media.laballey.com [media.laballey.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
